An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8
An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl Pirenzepine-d8, its application in bioanalytical methods, and the relevant pharmacological context of its parent compound, pirenzepine (B46924). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and analytical chemistry.
Core Chemical and Physical Properties
N-Desmethyl Pirenzepine-d8 is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of the M1 muscarinic acetylcholine (B1216132) receptor antagonist, pirenzepine. The introduction of eight deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Table 1: Chemical and Physical Properties of N-Desmethyl Pirenzepine-d8
| Property | Value |
| Chemical Name | 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one |
| Synonyms | LS 822-d8 |
| CAS Number | 1189860-05-6 |
| Molecular Formula | C₁₈H₁₁D₈N₅O₂[3][4] |
| Molecular Weight | 345.43 g/mol [3][4] |
| Appearance | White to Pale Yellow Solid[2] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)[2] |
| Storage | -20°C Freezer, Under inert atmosphere |
Table 2: Isotopic Purity of N-Desmethyl Pirenzepine-d8
| Isotopic Purity Parameter | Specification |
| Deuterium Enrichment | ≥ 98% |
| Chemical Purity | ≥ 98% |
Note: The isotopic and chemical purity values are typical specifications provided by commercial suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.
Biological Context and Use
Relationship to Pirenzepine
N-Desmethyl Pirenzepine is a metabolite of pirenzepine, an anti-muscarinic agent used for the treatment of peptic ulcers. Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine receptor, which is involved in the regulation of gastric acid secretion. The N-demethylation of pirenzepine results in the formation of N-Desmethyl Pirenzepine. While the primary use of the deuterated form is as an internal standard, understanding the pharmacology of the parent compound is crucial for contextualizing its bioanalysis.
Use as an Internal Standard
Due to its structural similarity and identical chromatographic behavior to the unlabeled N-Desmethyl Pirenzepine, the d8-labeled analog is an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous metabolite, enabling accurate and precise quantification in complex biological matrices like plasma and urine.
Experimental Protocols
The following is a representative experimental protocol for the quantification of pirenzepine and its metabolite, N-Desmethyl Pirenzepine, in human plasma using N-Desmethyl Pirenzepine-d8 as an internal standard. This protocol is adapted from established methods for pirenzepine analysis and should be validated for specific laboratory conditions.
LC-MS/MS Method for the Quantification of Pirenzepine and N-Desmethyl Pirenzepine
Objective: To quantify the concentration of pirenzepine and N-Desmethyl Pirenzepine in human plasma using a validated LC-MS/MS method with N-Desmethyl Pirenzepine-d8 as an internal standard.
Materials:
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Pirenzepine analytical standard
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N-Desmethyl Pirenzepine analytical standard
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N-Desmethyl Pirenzepine-d8 (Internal Standard)
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Acetonitrile (B52724) (ACN), HPLC grade
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Formic acid, LC-MS grade
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Water, LC-MS grade
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96-well plates
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Centrifuge
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow Diagram:
Caption: Workflow for the bioanalysis of Pirenzepine and its metabolite.
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare stock solutions of pirenzepine, N-Desmethyl Pirenzepine, and N-Desmethyl Pirenzepine-d8 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples.
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Sample Preparation:
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To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 µL of the N-Desmethyl Pirenzepine-d8 internal standard working solution.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex the plate for 2 minutes.
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Centrifuge the plate at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
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LC-MS/MS Conditions:
Table 3: Chromatographic Conditions
Parameter Value Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Flow Rate 0.4 mL/min Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. Injection Volume 5 µL Column Temp. 40°C Table 4: Mass Spectrometric Conditions
Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive Scan Type Multiple Reaction Monitoring (MRM) MRM Transitions Pirenzepine: To be determinedN-Desmethyl Pirenzepine: To be determinedN-Desmethyl Pirenzepine-d8: To be determined Collision Energy To be optimized for each transition Source Temp. 500°C Note: MRM transitions and collision energies need to be optimized for the specific instrument used.
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Data Analysis:
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Integrate the peak areas for the analytes and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of the analytes in the unknown samples from the calibration curve.
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Signaling Pathway of Pirenzepine
Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). In the context of gastric parietal cells, this signaling pathway contributes to the secretion of gastric acid. By blocking this pathway, pirenzepine reduces gastric acid secretion.
Pirenzepine's Antagonistic Action on the M1 Receptor Signaling Pathway:
